![molecular formula C9H18N2O B13813465 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 21495-60-3](/img/structure/B13813465.png)
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-9-methyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Vorbereitungsmethoden
The synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the preparation of the N-benzyl derivative followed by cyclization with benzylamine to form the desired bicyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .
Wirkmechanismus
The mechanism of action of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by increasing the amplitude of receptor currents in a concentration-dependent manner . This modulation can lead to improved cognitive functions and memory.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-dithiabicyclo[3.3.1]nonane . These compounds share a similar bicyclic framework but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21495-60-3 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
GLUQMEBRWLSQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CC(CC1CNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


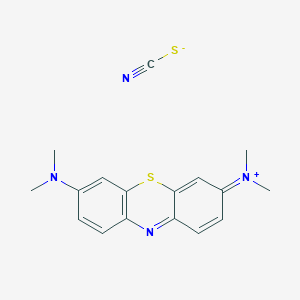
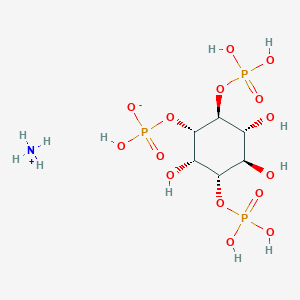
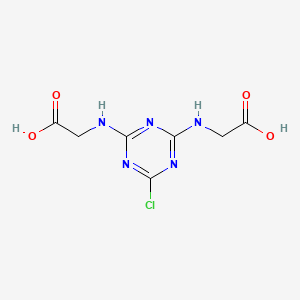
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

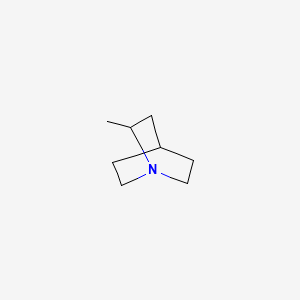
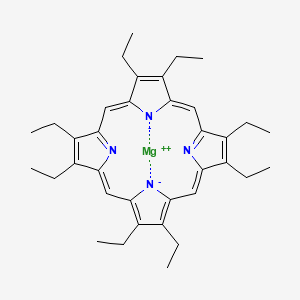
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
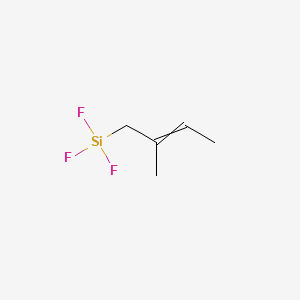
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
